Nickel dibenzoate
Overview
Description
Nickel dibenzoate is a compound that consists of a nickel (II) ion coordinated by two benzoate anions . It is a type of nickel organic acid salt, where the ionized organic acid acts as a ligand . There is currently no information about the biological and pharmacological application of nickel benzoate .
Molecular Structure Analysis
Nickel dibenzoate is composed of a nickel (II) ion coordinated by two benzoate anions . Nickel organic acid salts, including nickel dibenzoate, often have the ionized organic acid acting as a ligand .
Chemical Reactions Analysis
Nickel is known to catalyze a host of chemical reactions. A general method has been developed for catalyzing many different cross-coupling reactions, which require only the two substrate substances, a nickel salt as a catalyst precursor, a catalyst for light-driven redox reactions, and in some cases, a nitrogen-containing base .
Scientific Research Applications
Corrosion Inhibition
Nickel dibenzoate derivatives, such as dibenzo [1,4,8,11] tetraaza [14] annulene nickel (TAA-Ni), have been studied for their corrosion inhibitive properties. Research demonstrates that TAA-Ni exhibits significant inhibitory behavior on mild steel in acidic environments, such as 1 M HCl. The study reveals that TAA-Ni acts as a mixed-type inhibitor and chemically adsorbs on the steel surface, providing effective corrosion protection (Zhao et al., 2008).
Electrochemical Applications
Nickel dibenzoate complexes have been utilized in electrochemical applications. For instance, a nickel-based chemically modified electrode obtained by electrochemical deposition of an Ni(II)-tetramethyl-dibenzo-tetraaza [14] annulene complex has shown strong similarities to the nickel hydroxide electrode. This electrode exhibits high electrocatalytic activity towards the oxidation of carbohydrates in alkaline solutions, highlighting its potential in electrochemical sensors and catalysts (Cataldi et al., 1995).
Catalytic Applications
Nickel dibenzoate compounds have been investigated for their catalytic activities. One study focused on Nickel(II) heterocyclic carbene complexes, which were tested as catalysts for olefin dimerization. These complexes showed significant catalytic activity in an imidazolium−chloroaluminate ionic liquid, demonstrating their utility in organic synthesis and industrial applications (McGuinness et al., 2002).
Analytical Chemistry
In analytical chemistry, nickel dibenzoate compounds have been used to develop sensors. A notable example is a PVC-based membrane potentiometric sensor for Ni(II) ions, which uses dibenzodiaza-15-crown-4 as a membrane carrier. This sensor exhibits a Nernstian response for Ni2+ ions, demonstrating its potential for accurate and selective nickel ion detection in various samples (Shamsipur & Kazemi, 2000).
Safety And Hazards
Future Directions
The future of nickel, including compounds like nickel dibenzoate, will depend on possible oversupply of nickel, decreasing stainless steel demand, and slowing electric vehicle (EV) demand . The recovery of nickel from waste materials holds paramount importance not only from an economic standpoint but also to mitigate environmental impacts .
properties
IUPAC Name |
nickel(2+);dibenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Ni/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIQJSWQJOZOMI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ni+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10NiO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel dibenzoate | |
CAS RN |
553-71-9 | |
Record name | Nickel dibenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nickel dibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICKEL DIBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7UVH77BH3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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